molecular formula C10H12ClNO2 B8668301 Ethyl 3-chlorobenzylcarbamate CAS No. 80179-72-2

Ethyl 3-chlorobenzylcarbamate

Cat. No.: B8668301
CAS No.: 80179-72-2
M. Wt: 213.66 g/mol
InChI Key: WBCXMOQGQMCRQR-UHFFFAOYSA-N
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Description

Ethyl 3-chlorobenzylcarbamate is a carbamate derivative featuring a 3-chlorobenzyl group linked to an ethyl carbamate moiety. Carbamates are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and reactivity. The 3-chlorobenzyl group introduces steric and electronic effects that influence solubility, reactivity, and biological activity .

Properties

CAS No.

80179-72-2

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl N-[(3-chlorophenyl)methyl]carbamate

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(13)12-7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

WBCXMOQGQMCRQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC1=CC(=CC=C1)Cl

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 3-chlorobenzylcarbamate undergoes hydrolysis under acidic or basic conditions to yield distinct products:

Conditions Reagents Products Mechanism
Acidic (HCl, H2_2O)Dilute HCl, heat3-chlorobenzylamine + CO2_2 + ethanolAcid-catalyzed carbamate cleavage
Basic (NaOH, H2_2O)1M NaOH, reflux3-chlorobenzyl alcohol + ethyl carbonateBase-induced ester hydrolysis

Key findings:

  • Hydrolysis rates depend on pH, with faster degradation in alkaline environments due to nucleophilic attack on the carbamate carbonyl .

  • The chloro substituent stabilizes intermediates via inductive effects, slowing hydrolysis compared to non-halogenated analogs .

Substitution Reactions

The chlorine atom at the 3-position participates in nucleophilic aromatic substitution (NAS) and aliphatic substitution:

Aromatic Substitution

Reagents Conditions Products Yield
NH3_3 (aq.)100°C, 12h3-aminobenzylcarbamate72%
NaN3_3, DMF80°C, 6h3-azidobenzylcarbamate68%

Aliphatic Substitution

The ethyl carbamate group undergoes alkylation:

text
This compound + CH\(_3\)I → Ethyl 3-(methylamino)benzylcarbamate
  • Requires strong bases like LDA for deprotonation .

Oxidation and Reduction

The carbamate and benzyl groups are redox-active:

Reaction Type Reagents Products Notes
OxidationKMnO4_4, H2_2SO4_43-chlorobenzoic acid + ethyl carbamateSelective benzyl oxidation
ReductionLiAlH4_4, THF3-chlorobenzyl alcohol + ethylamineCarbamate group reduced to amine

Computational studies (B3LYP/6-31+G(d)) predict a 15.2 kcal/mol activation barrier for LiAlH4_4-mediated reduction .

Thermal Decomposition

At elevated temperatures (≥200°C), the compound decomposes via:

  • Pathway 1 : Cleavage of the carbamate bond → isocyanate + 3-chlorobenzyl alcohol .

  • Pathway 2 : Elimination of HCl → formation of a carbodiimide intermediate .

Thermogravimetric analysis (TGA) shows 95% mass loss at 220°C under nitrogen .

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces:

  • C-Cl bond homolysis → benzyl radical intermediates.

  • Cross-coupling with solvents (e.g., CH3_3OH → 3-methoxy derivatives) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-Butyl 3-Chlorobenzylcarbamate

  • Structure : Replaces the ethyl group with a tert-butyl moiety.
  • Molecular Formula: C₁₂H₁₆ClNO₂ (vs. C₁₀H₁₂ClNO₂ for the ethyl variant).
  • Molecular Weight : 241.71 g/mol (vs. ~213.7 g/mol for the ethyl analog, estimated via substitution).
  • Applications : Likely used as a protecting group in peptide synthesis due to the tert-butyl group’s acid-labile nature. The ethyl variant may exhibit different cleavage kinetics under basic or enzymatic conditions .

3-Chlorobenzaldehyde (CAS 587-04-2)

  • Relevance : A precursor in synthesizing 3-chlorobenzyl derivatives.
  • Hazards : Causes skin/eye irritation and requires strict safety protocols during handling .
  • Functional Group Comparison : The aldehyde group in 3-chlorobenzaldehyde is more reactive than the carbamate group, making it prone to oxidation or nucleophilic addition. This contrasts with the carbamate’s stability, which is advantageous in controlled-release applications .

Chloroaniline Derivatives (e.g., 3-Chloroaniline, CAS 108-42-9)

  • Key Differences: Lacks the carbamate ester group, resulting in higher toxicity and environmental persistence. Chloroanilines are known carcinogens, whereas carbamates like ethyl 3-chlorobenzylcarbamate may have reduced toxicity due to the carbamate’s hydrolytic degradation pathway .

Data Table: Comparative Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Stability Primary Use
This compound* C₁₀H₁₂ClNO₂ ~213.7 Ethyl carbamate Moderate (hydrolyzable) Synthesis intermediates
Tert-Butyl 3-chlorobenzylcarbamate C₁₂H₁₆ClNO₂ 241.71 tert-Butyl carbamate Acid-labile Protecting groups
3-Chlorobenzaldehyde C₇H₅ClO 140.57 Aldehyde Oxidizable Precursor synthesis
3-Chloroaniline C₆H₆ClN 127.57 Amine High (persistent) Dye/pharmaceutical intermediate

*Estimated based on structural analogs.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-chlorobenzylcarbamate, and how can reaction conditions be optimized?

this compound can be synthesized via carbamate formation, typically involving the reaction of 3-chlorobenzylamine with ethyl chloroformate in the presence of a base (e.g., triethylamine). Optimization includes:

  • Solvent selection : Use anhydrous dichloromethane or THF to minimize side reactions.
  • Temperature control : Maintain 0–5°C during reagent mixing to suppress hydrolysis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Validation : Confirm product purity via NMR (e.g., δ 1.2–1.4 ppm for ethyl CH3, δ 4.1–4.3 ppm for OCH2) and HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent degradation.
  • Waste disposal : Segregate as halogenated organic waste and coordinate with certified hazardous waste contractors. Neutralization (e.g., acid hydrolysis) may be required prior to disposal .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural confirmation :
  • NMR : 1H/13C NMR to resolve aromatic protons (δ 7.2–7.5 ppm) and carbamate carbonyl (δ 155–160 ppm).
  • Mass spectrometry : ESI-MS for molecular ion detection (e.g., [M+H]+ at m/z 228.1).
    • Purity assessment : HPLC with diode array detection (≥95% purity threshold) .

Advanced Research Questions

Q. How can researchers resolve spectral overlaps in the characterization of this compound derivatives?

  • Advanced NMR : Use 2D techniques (HSQC, HMBC) to assign ambiguous proton-carbon correlations, particularly for aromatic regions.
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p) basis set) to validate assignments .
  • Hyphenated techniques : LC-MS/MS for isomer differentiation in complex mixtures .

Q. What methodological approaches are suitable for studying the reaction mechanism of this compound formation?

  • Kinetic studies : Monitor reaction progress via in-situ FTIR to track carbonyl intermediate formation.
  • Isotopic labeling : Use 13C-labeled ethyl chloroformate to trace carbamate bond formation via 13C NMR.
  • Computational analysis : Employ DFT to model transition states and activation energies for nucleophilic acyl substitution .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

  • Validation parameters :
  • Linearity : Calibration curves (1–100 µg/mL, R² ≥ 0.995).
  • LOD/LOQ : Determine via signal-to-noise ratios (e.g., LOD = 0.1 µg/mL).
    • Matrix effects : Use isotopically labeled internal standards (e.g., deuterated analogs) in LC-MS/MS to correct for ion suppression .

Q. What strategies address contradictory data in the stability studies of this compound under varying pH conditions?

  • Replicate experiments : Perform triplicate trials at pH 2, 7, and 12 to assess hydrolysis rates.
  • Degradation product profiling : Use HRMS to identify byproducts (e.g., 3-chlorobenzylamine).
  • Meta-analysis : Compare results with structurally analogous carbamates to identify trends in hydrolytic susceptibility .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological activity?

  • In silico modeling : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., acetylcholinesterase).
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50) across cell lines.
  • Derivatization : Synthesize analogs with varied substituents (e.g., nitro, methoxy) to correlate electronic effects with activity .

Methodological Considerations Table

Research Objective Key Techniques Critical Parameters
Synthetic OptimizationColumn chromatography, in-situ FTIRPurity (>95%), reaction yield (%)
Degradation StudiesLC-HRMS, pH-controlled hydrolysisHalf-life (t1/2), degradation pathways
Mechanistic ElucidationDFT, isotopic labelingActivation energy (kJ/mol), isotope ratio
Biological Activity ProfilingMolecular docking, MTT assayIC50 (µM), docking score (kcal/mol)

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